molecular formula C15H12F2O2 B8609494 3-Fluoro-alpha-(4-fluorophenyl)-benzenepropanoic acid

3-Fluoro-alpha-(4-fluorophenyl)-benzenepropanoic acid

Cat. No.: B8609494
M. Wt: 262.25 g/mol
InChI Key: OTASGRWAKPQSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-alpha-(4-fluorophenyl)-benzenepropanoic acid is a useful research compound. Its molecular formula is C15H12F2O2 and its molecular weight is 262.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12F2O2

Molecular Weight

262.25 g/mol

IUPAC Name

3-(3-fluorophenyl)-2-(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C15H12F2O2/c16-12-6-4-11(5-7-12)14(15(18)19)9-10-2-1-3-13(17)8-10/h1-8,14H,9H2,(H,18,19)

InChI Key

OTASGRWAKPQSOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.8 g of 60% sodium hydride in 400 mL of tetrahydrofuran was added 44.7 g of methyl 4-fluorophenylacetate dropwise. Then, 50 g of 3-fluorobenzyl bromide was added dropwise. The mixture was then heated to reflux for approximately 18 hours. After this time, the reaction was cooled to room temperature and filtered. The filtrate was partitioned between ether and 5% aqueous sodium bicarbonate, and the ether extracts were dried over magnesium sulfate and concentrated to 77.57 g of a yellow oil. The crude product was combined with 275 mL of methanol, 20 mL of 50% aqueous NaOH and 50 mL of H2O and the mixture was refluxed for about 18 hours. The reaction was then cooled to room temperature, concentrated and partitioned between water and ether. The aqueous extracts were made acidic with concentrated HCl and extracted with ether. The ether extracts were dried over MgSO4, filtered, concentrated and the crude product was triturated with hexane to afford 43.62 g of a white solid; mp 92°-94° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

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